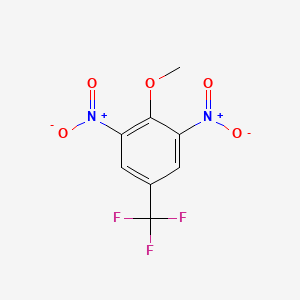

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCSDXHNTBFFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most widely reported synthesis involves the methoxylation of 2-chloro-1,3-dinitro-4-(trifluoromethyl)benzene (CAS 317-70-4 precursor) through NAS (Scheme 1). The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for substitution, enabling the chlorine atom at the 2-position to be replaced by a methoxy group.

Reaction Conditions

- Substrate : 2-Chloro-1,3-dinitro-4-(trifluoromethyl)benzene (12 mmol)

- Reagent : Sodium methoxide ($$ \text{NaOCH}_3 $$, 15 mmol) in anhydrous methanol

- Solvent : Methanol (17 mL)

- Atmosphere : Argon

- Temperature : 0°C (initial), gradual warming to 20–25°C

- Reaction Time : 1 hour

- Workup : Solvent removal under reduced pressure, purification via silica gel chromatography (hexane/ethyl acetate, 4:1)

- Yield : 76%

The reaction proceeds via a two-step mechanism:

- Deprotonation : Methoxide ion abstracts a proton from the methyl group, forming a methyl radical.

- Substitution : The methyl radical displaces the chloride ion, stabilized by resonance from the nitro and trifluoromethyl groups.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Methanol outperforms ethanol and dichloromethane in NAS due to:

Temperature Control

Maintaining 0°C during methoxide addition prevents:

Purification Strategy

Column chromatography with hexane/ethyl acetate (4:1) achieves:

- Resolution ($$ R_f $$) : 0.44 for target compound vs. 0.32 for starting material

- Recovery : >90% of product from crude mixture

- Purity : 95–98% as confirmed by HPLC

Characterization and Analytical Data

Physical Properties

Table 2: Physicochemical Profile

Spectroscopic Characterization

Infrared (IR) Spectroscopy

- $$ \nu(\text{NO}_2) $$: 1532 cm$$ ^{-1} $$ (asymmetric), 1348 cm$$ ^{-1} $$ (symmetric)

- $$ \nu(\text{C-F}) $$: 1124 cm$$ ^{-1} $$ (trifluoromethyl stretch)

- $$ \nu(\text{C-O-C}) $$: 1256 cm$$ ^{-1} $$ (methoxy group)

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) :

$$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$ _3 $$) :

Applications in Organic Synthesis

Pesticide Intermediate

The compound serves as a precursor to 2,6-dinitroaniline herbicides through:

Antioxidant Development

Derivatization with hydroxybenzylidene hydrazines yields compounds demonstrating:

Table 3: Bioactivity of Representative Derivatives

| Derivative | DPPH IC$$ _{50} $$ (μM) | ABTS Inhibition (%) |

|---|---|---|

| 5a (4-hydroxyphenyl) | 18.4 ± 1.2 | 85 ± 3 |

| 5h (3,4,5-trihydroxy) | 12.1 ± 0.8 | 92 ± 2 |

| Galvinoxyl (control) | 9.8 ± 0.5 | 95 ± 1 |

Data from.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The compound participates in SNAr reactions facilitated by the electron-deficient aromatic ring. The methoxy group at the para-position to two nitro groups enhances ring activation for nucleophilic displacement under basic conditions.

Key Reaction: Methoxy Group Replacement

In a demonstrated synthesis, the methoxy group undergoes substitution with hydrazine to form 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine :

Reaction Conditions :

-

Reactants : Hydrazine monohydrate (15 mmol) + 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene (12 mmol)

-

Solvent : Anhydrous ethanol

-

Temperature : 0°C

-

Atmosphere : Argon

-

Reaction Time : 1 hour

Outcomes :

| Product | Yield | Melting Point |

|---|---|---|

| 2,6-Dinitro-4-(trifluoromethyl)phenylhydrazine | 88% | 125–126°C |

This reaction proceeds via deprotonation of hydrazine, followed by nucleophilic attack at the methoxy-substituted carbon .

General Reaction Scheme:

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene → Hydrazine derivative → Condensation with aldehydes

Conditions for Condensation :

-

Catalyst : Trifluoroacetic acid (TFA)

-

Solvent : Ethanol

-

Temperature : 20–25°C

-

Reaction Time : 3–4 hours

Representative Yields :

| Aldehyde Substituent | Product Yield |

|---|---|

| 4-Hydroxyphenyl | 72% |

| 2,3-Dihydroxyphenyl | 70% |

| 3,4,5-Trihydroxyphenyl | 85% |

Products were purified via silica gel chromatography (hexane/ethyl acetate, 4:1) .

Reduction of Nitro Groups

While direct reduction studies on this compound are not explicitly detailed in the provided sources, analogous nitroaromatic compounds typically undergo catalytic hydrogenation or reduction with metals (e.g., Fe/HCl). The presence of two nitro groups suggests potential for stepwise reduction to amines, which could be exploited in pharmaceutical or agrochemical synthesis.

Synthetic Pathway from Chlorinated Precursor

The compound itself is synthesized from 2-chloro-1,3-dinitro-4-(trifluoromethyl)benzene via methoxy substitution :

Reaction Details :

-

Reactant : 2-Chloro-1,3-dinitro-4-(trifluoromethyl)benzene

-

Reagent : Methoxide ion (source unspecified)

-

Yield : 76%

-

Melting Point : 61°C

This substitution leverages the activating effect of nitro and trifluoromethyl groups to facilitate chloride displacement.

Stability and Reactivity Considerations

-

Thermal Stability : Stable under standard conditions but may decompose at elevated temperatures due to nitro group lability.

-

Electrophilic Substitution : Unlikely due to the strongly deactivating nitro and trifluoromethyl groups.

-

Solubility : Poor in polar solvents but soluble in ethanol and dichloromethane, as inferred from reaction conditions .

The documented reactivity of 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene underscores its utility as a versatile intermediate in organic synthesis, particularly for generating hydrazine derivatives and functionalized aromatics. Further studies could explore its applications in coordination chemistry or catalysis, leveraging its electron-deficient aromatic system.

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is in the development of pesticides. Research indicates that derivatives of this compound exhibit significant insecticidal properties. For instance, it is utilized in synthesizing 2,6-dinitroaniline derivatives, which are known for their effectiveness against a range of agricultural pests .

Case Study: Pesticide Development

A study focusing on the synthesis and evaluation of 2,6-dinitroaniline derivatives showed that these compounds possess potent herbicidal activity. The research involved testing various formulations in controlled environments to assess their efficacy against common weeds. Results indicated that specific derivatives derived from 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene outperformed existing herbicides in terms of both speed and effectiveness .

Applications in Pharmaceuticals

In pharmaceuticals, 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is explored for its potential therapeutic effects. Its structural characteristics allow for modifications that can lead to new drug candidates with improved efficacy and reduced side effects.

Case Study: Anticancer Activity

Recent research has highlighted the anticancer potential of compounds derived from 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene. A series of experiments conducted on cell lines demonstrated that certain derivatives inhibit tumor cell proliferation effectively. The study employed various assays to evaluate cell viability and apoptosis induction, revealing promising results that warrant further investigation into their mechanisms of action .

Environmental Monitoring

Another application area includes environmental monitoring as a marker for persistent organic pollutants (POPs). The compound's stability and resistance to degradation make it a candidate for monitoring programs aimed at assessing chemical contamination in ecosystems.

Case Study: Arctic Pollution Assessment

A monitoring project in the Arctic utilized gas chromatography coupled with high-resolution mass spectrometry to identify various pollutants, including derivatives of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene. The findings underscored the compound's relevance as an indicator for assessing environmental health and pollution levels in remote areas .

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. The methoxy group can also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-1,3-dinitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

2-Methoxy-5-nitrobenzotrifluoride: Contains only one nitro group, leading to different reactivity.

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Substitution of the methoxy group with a chloro group alters its chemical behavior.

Uniqueness

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the combination of methoxy, dinitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene, also known as a nitroaromatic compound, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological activity, synthesizing data from diverse sources.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene can be represented as follows:

This compound features a methoxy group (-OCH₃), two nitro groups (-NO₂), and a trifluoromethyl group (-CF₃), which significantly influence its reactivity and biological properties.

Cytotoxicity

Research indicates that 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene exhibits notable cytotoxic activity. In studies where various nitroaromatic compounds were tested against different cancer cell lines, this compound demonstrated significant inhibition of cell proliferation. For instance, it was found to have an IC50 value in the low micromolar range against several tumor cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is likely attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This process can lead to oxidative stress within cells, ultimately resulting in apoptosis or programmed cell death. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its electrophilicity, facilitating interactions with cellular macromolecules .

Case Study 1: Antitumor Activity

In a specific study examining the antitumor properties of nitroaromatic compounds, 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene was evaluated alongside other derivatives. The results indicated that this compound exhibited superior cytotoxic effects compared to its analogs. The study highlighted the importance of substituent effects on biological activity and suggested further exploration into its mechanism of action .

Case Study 2: Environmental Impact

Another aspect of research focused on the environmental implications of this compound. As a byproduct of industrial processes, it has been detected in various environmental matrices. Studies assessing its toxicity to aquatic organisms revealed that it poses risks to aquatic ecosystems, emphasizing the need for careful handling and regulation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃N₂O₄ |

| IC50 (Cancer Cell Lines) | Low micromolar range |

| Mechanism of Action | ROS generation; oxidative stress |

| Environmental Toxicity | Significant risk to aquatic life |

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene, and how are they applied?

Methodological Answer:

- Infrared (IR) Spectroscopy : Computational methods like Density Functional Theory (DFT) with the B3LYP functional and TZ2P basis sets are critical for predicting vibrational spectra. These predictions help assign experimental peaks, especially for nitro and trifluoromethyl groups. B3LYP outperforms MP2 and SCF methods in accuracy .

- Nuclear Magnetic Resonance (NMR) : , , and NMR are used to confirm substitution patterns. Fluorine NMR is particularly sensitive to electronic effects from the trifluoromethyl group.

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry of nitro and methoxy substituents, as demonstrated in structurally similar compounds like CNBF derivatives .

Q. What synthetic strategies are employed to prepare nitro- and trifluoromethyl-substituted aromatic compounds?

Methodological Answer:

- Electrophilic Nitration : Directed by electron-donating groups (e.g., methoxy) to specific positions. For example, nitration of methoxy-substituted precursors under controlled conditions (e.g., mixed HNO-HSO) yields regioselective dinitro products.

- Trifluoromethylation : Methods include halogen exchange (e.g., CFCu reactions) or radical pathways. The trifluoromethyl group is typically introduced before nitration due to its deactivating effects .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) isolates the product, as seen in analogous compounds .

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

- Derivatization Reagent : Similar chloro-nitro-trifluoromethylbenzene derivatives (e.g., CNBF) are used to label amino acids for HPLC analysis, leveraging strong UV absorption and stability .

- Intermediate in Organic Synthesis : Serves as a precursor for pharmaceuticals or agrochemicals, where nitro groups are reduced to amines or displaced in nucleophilic aromatic substitutions .

Advanced Research Questions

Q. How do computational methods (DFT vs. MP2) address discrepancies in predicting vibrational spectra of nitro-substituted trifluoromethylbenzenes?

Methodological Answer:

- B3LYP Functional Superiority : DFT with the B3LYP functional and TZ2P/6-31G* basis sets provides superior agreement with experimental IR spectra compared to MP2 or LSDA. This is attributed to better handling of electron correlation in nitro and trifluoromethyl groups .

- Basis Set Limitations : Smaller basis sets (e.g., 3-21G) yield poor predictions, emphasizing the need for larger basis sets to model electron-withdrawing substituents accurately .

Q. What challenges arise in optimizing derivatization reactions using nitro-trifluoromethylbenzene reagents, and how are they mitigated?

Methodological Answer:

- Reaction Kinetics : The electron-withdrawing nitro and trifluoromethyl groups slow nucleophilic attacks. Optimization involves using borate phosphate buffers (pH 9–10) to deprotonate amines, enhancing reactivity, as shown in CNBF derivatization .

- By-Product Formation : Hydrolysis of the reagent (e.g., CNBF) can occur. Strict control of reaction time (10–30 min) and temperature (25–40°C) minimizes degradation .

Q. How does the trifluoromethyl group influence the electronic environment and reactivity of adjacent nitro groups in aromatic systems?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF group decreases electron density at the aromatic ring, stabilizing nitro groups and reducing their susceptibility to reduction. This is critical in designing explosives or pharmaceuticals where stability under specific conditions is required .

- Meta-Directing Effects : Both -CF and -NO are meta-directing, which complicates further functionalization. Computational studies (e.g., Fukui indices) guide predictions of reactive sites for substitutions .

Q. What experimental and computational approaches resolve contradictions in regiochemical assignments for poly-substituted benzene derivatives?

Methodological Answer:

- Combined Spectroscopy : IR and NMR data are cross-validated with DFT-calculated chemical shifts and vibrational modes. For example, B3LYP/6-31G* calculations reliably predict NMR shifts in trifluoromethylbenzenes .

- Single-Crystal XRD : Definitive regiochemical confirmation is achieved through crystallography, as applied to structurally related compounds like BTB 06237 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.